Cas no 2138156-97-3 (Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel-)
Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel-
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- Inchi: 1S/C7H11F3N2O/c1-4(13)12-2-5(6(11)3-12)7(8,9)10/h5-6H,2-3,11H2,1H3/t5-,6-/m0/s1
- InChI Key: CSWLLQXRAWDKOG-WDSKDSINSA-N
- SMILES: C(=O)(N1C[C@H](C(F)(F)F)[C@@H](N)C1)C
Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-648584-0.05g |
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one |
2138156-97-3 | 0.05g |
$1573.0 | 2023-05-24 | ||
| Enamine | EN300-648584-0.1g |
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one |
2138156-97-3 | 0.1g |
$1648.0 | 2023-05-24 | ||
| Enamine | EN300-648584-0.25g |
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one |
2138156-97-3 | 0.25g |
$1723.0 | 2023-05-24 | ||
| Enamine | EN300-648584-0.5g |
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one |
2138156-97-3 | 0.5g |
$1797.0 | 2023-05-24 | ||
| Enamine | EN300-648584-1.0g |
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one |
2138156-97-3 | 1g |
$1872.0 | 2023-05-24 | ||
| Enamine | EN300-648584-2.5g |
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one |
2138156-97-3 | 2.5g |
$3670.0 | 2023-05-24 | ||
| Enamine | EN300-648584-5.0g |
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one |
2138156-97-3 | 5g |
$5429.0 | 2023-05-24 | ||
| Enamine | EN300-648584-10.0g |
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one |
2138156-97-3 | 10g |
$8049.0 | 2023-05-24 |
Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel-
Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- (CAS No. 2138156-97-3): A Comprehensive Overview
Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- (CAS No. 2138156-97-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a pyrrolidine ring with specific stereochemistry. These attributes contribute to its potential therapeutic applications and make it an intriguing subject for ongoing scientific investigation.
The trifluoromethyl group is a common functional group in pharmaceuticals due to its ability to enhance the lipophilicity and metabolic stability of molecules. In the case of Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel-, this group likely plays a crucial role in modulating its biological activity and pharmacokinetic properties. The pyrrolidine ring, with its specific stereochemistry (3R,4S), adds another layer of complexity to the molecule, potentially influencing its binding affinity to specific receptors or enzymes.
Recent studies have explored the potential of Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- in various therapeutic areas. One notable area of interest is its potential as an inhibitor of specific enzymes involved in neurodegenerative diseases. For instance, research published in the *Journal of Medicinal Chemistry* has shown that compounds with similar structural features exhibit potent inhibitory activity against certain proteases implicated in Alzheimer's disease. This suggests that Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- could be a valuable lead compound for further drug development in this field.
In addition to its potential as an enzyme inhibitor, Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis are characterized by chronic inflammation and tissue damage. Studies have demonstrated that compounds with trifluoromethyl groups can effectively reduce inflammatory markers and alleviate symptoms in preclinical models. This makes Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- a promising candidate for the treatment of inflammatory conditions.
The synthesis of Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- involves several intricate steps to achieve the desired stereochemistry and functional groups. One common approach is the use of chiral catalysts or auxiliaries to control the stereochemical outcome during the synthesis process. Techniques such as asymmetric hydrogenation and enantioselective organocatalysis have been employed to produce this compound with high enantiomeric purity. The ability to synthesize this compound efficiently and on a large scale is crucial for its potential application in drug development.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel-. While preclinical studies have shown promising results, further investigation is needed to determine its therapeutic potential in human subjects. Phase I clinical trials typically focus on assessing the safety and pharmacokinetics of the compound in a small group of healthy volunteers. If these initial trials are successful, subsequent phases will evaluate the compound's efficacy in treating specific diseases.
One of the key challenges in developing Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- as a therapeutic agent is ensuring its bioavailability and minimizing potential side effects. The presence of the trifluoromethyl group can enhance lipophilicity but may also affect how the compound is absorbed and distributed in the body. Therefore, optimizing the formulation and delivery method is crucial for maximizing its therapeutic benefits while minimizing adverse effects.
In conclusion, Ethanone, 1-[(3R,4S)-3-amino-4-(trifluoromethyl)-1-pyrrolidinyl]-, rel- (CAS No. 2138156-97-3) represents a promising compound with potential applications in various therapeutic areas. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds significant promise for advancing treatments for neurodegenerative diseases and inflammatory conditions.
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